Hexyl tetradecanoate
Description
Hexyl tetradecanoate (CAS: 42231-99-2) is a fatty acid ester formed by the condensation of hexanol (C₆H₁₃OH) and tetradecanoic acid (myristic acid, C₁₄H₂₈O₂). Its molecular formula is C₂₀H₄₀O₂, with a molecular weight of 312.53 g/mol. This compound is characterized by a long hydrophobic alkyl chain, making it suitable for applications in cosmetics, fragrances, and lubricants due to its stability and low volatility .
Hexyl tetradecanoate is structurally classified as a branched or linear ester, depending on isomerization. Evidence suggests its isomers, such as hexyl pentadecanoate and hexyl hexadecanoate, exhibit distinct chromatographic retention indices (RI) in gas chromatography-mass spectrometry (GC-MS) analyses .
Properties
CAS No. |
42231-99-2 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
hexyl tetradecanoate |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20(21)22-19-17-8-6-4-2/h3-19H2,1-2H3 |
InChI Key |
JIFCVUWJQMDNTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCC |
Other CAS No. |
42231-99-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares hexyl tetradecanoate with other hexyl esters and related compounds:

Key Observations :
- Chain Length vs. Volatility: Shorter-chain esters (e.g., hexyl isobutyrate) exhibit higher volatility and lower boiling points compared to hexyl tetradecanoate, which has a longer alkyl chain contributing to thermal stability .
- Chromatographic Behavior: In GC-MS, hexyl tetradecanoate and its isomers (e.g., hexyl pentadecanoate) show distinct retention indices (RI), aiding in analytical differentiation. For example, linear hexyl esters have higher RI values than branched isomers .
- Functional Applications: Ethyl hexadecanoate is prevalent in alcoholic beverages, while hexyl esters like tetradecanoate are favored in fragrances due to their persistence and low odor thresholds .
Physicochemical Properties
- Solubility: Hexyl tetradecanoate is lipophilic, with negligible solubility in water but high miscibility in organic solvents like ethanol and hexane.
- Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming shorter-chain esters like hexyl acetate (boiling point: 169°C) .
Industrial and Research Relevance
- Fragrance Industry: Hexyl tetradecanoate is listed in the Reference List of Ingredients in Indian Fragrances for its woody, musky notes, often blended with hexyl cinnamaldehyde for enhanced longevity .
- Analytical Challenges : Detection in trace amounts (e.g., in vodka or biological samples) requires advanced techniques like HS-SPME-GC-MS, as seen in studies analyzing ethyl esters in alcoholic beverages .
Research Findings and Data
Isomer-Specific Studies
Hexyl tetradecanoate’s isomers (e.g., hexyl hexadecanoate) demonstrate unique antimicrobial properties. For instance, bifurcated isomers exhibit higher bioactivity against Staphylococcus aureus compared to linear forms, suggesting structure-dependent efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

